
2-(3,4,5-Trimethoxyphenyl)acetyl chloride
Overview
Description
2-(3,4,5-Trimethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C11H13ClO4. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4,5-Trimethoxyphenyl)acetyl chloride can be synthesized through the reaction of 3,4,5-trimethoxyphenylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the evolution of hydrogen chloride gas indicates the progress of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and gas scrubbers to handle the evolved hydrogen chloride gas. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trimethoxyphenylacetic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Nucleophiles (Amines, Alcohols): For substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents (LiAlH4): For reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
3,4,5-Trimethoxyphenylacetic Acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)acetyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
2-(3,4,5-Trimethoxyphenyl)acetyl chloride can be compared with other acyl chlorides and phenylacetic acid derivatives:
Phenylacetyl Chloride: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
3,4,5-Trimethoxybenzoyl Chloride: Similar structure but with a carbonyl group directly attached to the phenyl ring, leading to different reactivity.
3,4,5-Trimethoxyphenylacetic Acid: The parent acid of the compound, used as a starting material in its synthesis.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Biological Activity
2-(3,4,5-Trimethoxyphenyl)acetyl chloride is an aromatic acyl chloride with the molecular formula C₁₁H₁₃ClO₄. It features a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, linked to an acetyl chloride functional group. The presence of these methoxy groups significantly enhances its lipophilicity and potential biological activity, making it a compound of interest in medicinal chemistry.
The compound's structure allows it to participate in nucleophilic acyl substitution reactions due to the electrophilic nature of the carbonyl carbon in the acetyl chloride moiety. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, or thioesters. Additionally, hydrolysis in aqueous environments produces 2-(3,4,5-trimethoxyphenyl)acetic acid and hydrochloric acid.
Biological Activity
Research indicates that compounds related to this compound exhibit notable biological activities. Specifically, derivatives have shown antiproliferative effects against various cancer cell lines by inhibiting tubulin polymerization at the colchicine site. This mechanism leads to cell cycle arrest in the G2/M phase.
The antiproliferative activity is attributed to the compound's ability to bind effectively to tubulin and other proteins involved in cell cycle regulation. The methoxy groups enhance hydrophobic interactions crucial for binding affinity. For example, derivatives have demonstrated IC50 values in the low micromolar to nanomolar range against human cancer cell lines.
Case Studies
A study evaluated several derivatives of this compound for their antiproliferative activities against six different human cancer cell lines. The results indicated that some compounds exhibited significant potency:
Compound | IC50 (nM) | Cancer Cell Line |
---|---|---|
3e | 1.7 - 38 | Various |
CA-4 | - | Positive Control |
The most active compound (3e) induced apoptosis through caspase activation without causing mitochondrial depolarization .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(3-Methoxyphenyl)acetyl chloride | One methoxy group | Moderate antiproliferative |
2-(4-Methoxyphenyl)acetyl chloride | One methoxy group | Lower activity |
2-(3,4-Dimethoxyphenyl)acetyl chloride | Two methoxy groups | Enhanced activity |
This compound | Three methoxy groups | Strong antiproliferative |
The presence of three methoxy groups in this compound significantly enhances its lipophilicity and biological activity compared to compounds with fewer or differently positioned substituents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3,4,5-Trimethoxyphenyl)acetyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is commonly synthesized via the reaction of 3,4,5-trimethoxyphenylacetic acid with oxalyl chloride in anhydrous dichloromethane (DCM) at 0°C, catalyzed by dimethylformamide (DMF). This method avoids the need for Lewis acids and achieves completion within 2 hours, as confirmed by TLC monitoring. The crude product is typically used directly in subsequent reactions without purification, ensuring minimal hydrolysis . Alternative routes using Lewis acid catalysts (e.g., AlCl₃) for analogous acyl chlorides (e.g., 2-(3-chlorophenyl)acetyl chloride) may introduce competing side reactions due to the electron-donating methoxy groups, making oxalyl chloride preferable for this substrate .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : To confirm the presence of methoxy groups (δ ~3.8–3.9 ppm) and the acetyl chloride moiety (δ ~3.7 ppm for CH₂) .
- TLC : For monitoring reaction progress using methanol quenching to detect residual starting material.
- FT-IR : To identify the C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~600 cm⁻¹).
- Mass Spectrometry : For molecular ion verification (m/z ~242.6 for [M+H]⁺).
Q. How does the electron-rich 3,4,5-trimethoxyphenyl group influence the reactivity of this acyl chloride in nucleophilic substitution reactions?
- Methodological Answer : The methoxy groups enhance electron density on the aromatic ring, potentially stabilizing intermediates in Friedel-Crafts acylations. However, this electron-donating effect may reduce electrophilicity at the carbonyl carbon compared to less-substituted acyl chlorides. Reactivity can be optimized using activating agents (e.g., DMF) or by employing polar aprotic solvents to enhance electrophilicity .
Advanced Research Questions
Q. What strategies are recommended for mitigating competing hydrolysis during the use of this compound in moisture-sensitive reactions?
- Methodological Answer : Key approaches include:
- Anhydrous Conditions : Use of dried solvents (e.g., DCM over molecular sieves) and inert atmospheres (N₂/Ar).
- Low Temperatures : Reactions conducted at 0°C to slow hydrolysis.
- In Situ Generation : Immediate use of the acyl chloride after synthesis without storage.
- Quenching Protocols : Addition of amines or alcohols immediately after acyl chloride formation to prioritize desired nucleophilic substitutions .
Q. How can researchers resolve discrepancies in reported yields for amide couplings involving this compound?
- Methodological Answer : Yield variations often arise from:
- Steric Hindrance : Bulky amines may require extended reaction times or elevated temperatures.
- Base Selection : Diisopropylethylamine (DIPEA) is preferred over weaker bases to neutralize HCl byproducts effectively.
- Purification Challenges : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating pure amides, as highlighted in the synthesis of tert-butyl pyrazole carboxamides .
Q. What role does this compound play in the synthesis of pharmacologically active compounds?
- Methodological Answer : The compound serves as a key intermediate in constructing:
- Anticancer Agents : E.g., quinoxaline 1,4-di-N-oxide derivatives, where the trimethoxyphenyl group enhances DNA intercalation .
- Kinase Inhibitors : Used in coupling reactions to introduce aromatic acetyl groups into pyrazole scaffolds, optimizing target binding .
Q. Safety and Handling
Q. What precautions are essential for safe handling and storage of this compound?
- Methodological Answer :
- Storage : Under inert gas (N₂) at –20°C in sealed, moisture-resistant containers.
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use in fume hoods to avoid inhalation of HCl fumes generated during reactions .
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAQJWWSGNIDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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